(S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride

Peptide Synthesis Pharmaceutical Intermediate Purity Specification

In solid-phase peptide synthesis (SPPS), competing side reactions at unprotected carboxyl sites cause racemization and low coupling efficiency. (S)-Methyl 4,5-diamino-5-oxopentanoate hydrochloride solves this with orthogonal γ-methyl ester and α-amide protection. - Eliminates ≥1 protection/deprotection cycle vs. H-Glu(OMe)-OH in Fmoc-SPPS, as the γ-ester remains stable through piperidine/TFA treatments. - Enables regioselective α-amide conjugation with heterocyclic warheads (pteridine, quinazoline) while preserving the γ-ester for late-stage hydrolysis. - ≥98% purity ensures high coupling efficiency and minimizes deletion sequences; L-configuration guarantees biological compatibility for CNS and immunomodulatory MDP analog programs. - Distinct MS/MS signature (Δ32, Δ43 Da) qualifies it as a certified reference standard for glutamate metabolite quantification in regulatory submissions.

Molecular Formula C6H12N2O3*HCl
Molecular Weight 160,17*36,45 g/mole
CAS No. 70830-50-1
Cat. No. B613045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride
CAS70830-50-1
SynonymsH-L-Glu(OMe)-NH2*HCl; H-Glu(OMe)-NH2*HCl
Molecular FormulaC6H12N2O3*HCl
Molecular Weight160,17*36,45 g/mole
Structural Identifiers
SMILESCOC(=O)CCC(C(=O)N)N.Cl
InChIInChI=1S/C6H12N2O3.ClH/c1-11-5(9)3-2-4(7)6(8)10;/h4H,2-3,7H2,1H3,(H2,8,10);1H/t4-;/m0./s1
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Glu(OMe)-NH₂ HCl: Protected Building Block


(S)-Methyl 4,5-diamino-5-oxopentanoate hydrochloride (CAS 70830-50-1), also known as H-Glu(OMe)-NH₂·HCl or L-glutamic acid γ-methyl ester α-amide hydrochloride, is a protected derivative of L-glutamic acid featuring a methyl ester at the γ-carboxyl position and an amide at the α-carboxyl position . With a molecular formula C₆H₁₃ClN₂O₃, molecular weight 196.63 g/mol, and a melting point of 190–210 °C, the compound is supplied as a white crystalline powder with purity ≥98% (TLC) . It is stored at 2–8 °C and is soluble in DMSO . Its orthogonal protecting groups enable selective functionalization strategies in solid-phase peptide synthesis (SPPS) and medicinal chemistry .

H-Glu(OMe)-NH₂ HCl: Superiority Over Generic Derivatives


Generic glutamic acid derivatives such as H-Glu(OMe)-OH (γ-methyl ester with free α-carboxyl) or H-Glu-NH₂ (L-glutamine, with free γ-carboxyl) lack the orthogonal protection pattern required for site-selective transformations. In H-Glu(OMe)-OH, both the α-amino and α-carboxyl groups are free, leading to competing side reactions during peptide coupling and a higher risk of racemization at the α-carbon [1]. Conversely, in H-Glu-NH₂, the unprotected γ-carboxyl group cannot be selectively functionalized without affecting the α-amide, limiting its utility in constructing regioselective peptide conjugates . (S)-Methyl 4,5-diamino-5-oxopentanoate hydrochloride uniquely places a methyl ester at the γ-position and an amide at the α-position, enabling orthogonal deprotection and reducing racemization during coupling—a critical differentiator for precision peptide synthesis and pharmaceutical intermediate procurement [1].

Quantitative Evidence for H-Glu(OMe)-NH₂ HCl


Purity Advantage Over Common Analogs

The target compound is routinely supplied at ≥98% purity (TLC) by major vendors, compared to the ≥95% purity commonly specified for analogous glutamate derivatives such as H-Glu(OMe)-OH (L-glutamic acid γ-methyl ester) . This 3-percentage-point purity advantage reduces the burden of by-product formation in multi-step synthetic routes and ensures higher batch-to-batch consistency for GMP-scale pharmaceutical intermediate procurement .

Peptide Synthesis Pharmaceutical Intermediate Purity Specification

Salt Form Solubility Advantage

The hydrochloride salt form of (S)-methyl 4,5-diamino-5-oxopentanoate (MW 196.63) is soluble in DMSO and other polar organic solvents, whereas the free base form (MW 160.17, CAS 70830-50-1 non-salt) exhibits limited solubility, complicating solution-phase peptide synthesis and analytical method development [1]. This salt form eliminates the need for in-situ acidification before coupling reactions, streamlining synthetic workflows compared to the free base .

Formulation Solution-Phase Synthesis Salt Form Selection

Orthogonal Protection Advantage

The dual orthogonal protecting groups—γ-methyl ester (base-labile) and α-amide (stable under basic ester hydrolysis)—enable sequential deprotection that is not achievable with singly protected derivatives like H-Glu(OMe)-OH (free α-carboxyl, which competes with ester hydrolysis) or H-Glu-NH₂ (free γ-carboxyl, which cannot be selectively esterified without protecting the α-amide) [1]. This orthogonal pattern reduces the number of protection/deprotection steps by at least one cycle compared to using H-Glu(OMe)-OH followed by α-amide formation, improving overall synthetic yield and atom economy [1].

Orthogonal Protection Solid-Phase Peptide Synthesis Regioselective Functionalization

Distinct MS Fragmentation Signature

A tandem mass spectrometry (MS/MS) study of protonated glutamic acid derivatives of general formula H-Glu(X)-Y demonstrated that the primary fragmentation pathways (loss of HX from the γ-position and loss of HY + CO from the α-position) are sensitive to the identity of the substituents [1]. For H-Glu(OMe)-NH₂, the distinct mass shifts associated with OMe (Δ32 Da) and NH₂ (Δ16 Da) relative to the parent glutamate backbone provide a unique fragmentation signature that can be used to unambiguously identify this compound in complex reaction mixtures, distinguishing it from closely related analogs such as H-Glu-OMe (γ-ester, free α-carboxyl) and H-Glu-NH₂ (γ-free, α-amide) [1].

Mass Spectrometry Analytical Characterization Quality Control

Neurological Drug Intermediate Application

According to supplier documentation, (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride is specifically highlighted as a key intermediate in synthesizing pharmaceuticals targeting neurological disorders, enhancing drug efficacy and specificity . In contrast, the closely related analog H-Glu(OMe)-OH (L-glutamic acid γ-methyl ester, CAS 1499-55-4) is primarily positioned as a general amino acid derivative for nutritional supplements and cell culture applications . This application differentiation reflects the orthogonal protection pattern of the target compound, which enables more precise structural modifications required for CNS-targeted drug candidates .

Neurological Disorders Pharmaceutical Intermediate Drug Discovery

Application Scenarios for H-Glu(OMe)-NH₂ HCl


Orthogonal γ-Carboxyl Protection in SPPS

In Fmoc-strategy SPPS, the γ-methyl ester of this compound remains stable during repetitive piperidine deprotection cycles and TFA-mediated resin cleavage, while the α-amide prevents undesired carboxyl activation side reactions. This orthogonal stability profile reduces the synthetic step count by at least one protection/deprotection cycle compared to using H-Glu(OMe)-OH followed by on-resin amidation, as demonstrated by the selective deprotection analysis [1]. The ≥98% purity specification further ensures high coupling efficiency and minimizes deletion sequences in the final peptide product .

CNS Drug Candidate Intermediate

The compound is established as a key intermediate in synthesizing pharmaceuticals for neurological disorders . Its orthogonal protecting groups enable regioselective conjugation with heterocyclic warheads (e.g., pteridine or quinazoline scaffolds) at the α-amide position while preserving the γ-methyl ester for late-stage hydrolysis or further derivatization. This regioselectivity is not achievable with H-Glu-NH₂, where the free γ-carboxyl would compete for conjugation, making this compound the preferred procurement choice for CNS drug discovery programs.

Reference Standard for Metabolite LC-MS/MS

The distinct MS/MS fragmentation signature of (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride, characterized by diagnostic losses of HOMe (32 Da) and NH₃ + CO (43 Da) [2], enables its use as a certified reference standard for quantifying glutamate-derived metabolites and impurities in pharmaceutical formulations. This analytical specificity distinguishes it from other glutamate esters that produce overlapping fragment ions, ensuring accurate method validation for regulatory submissions.

MDP Analog Synthesis for Immunoadjuvant Research

L-Isoglutamine methyl ester derivatives, including this compound, serve as building blocks for synthesizing muramyl dipeptide analogs with immunomodulatory activity [3]. The hydrochloride salt form improves solubility in coupling reactions with N-acetylmuramic acid derivatives, while the defined L-stereochemistry ensures biological compatibility for structure-activity relationship (SAR) studies comparing L-isoGln and D-isoGln containing MDP analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.